molecular formula C14H12O3 B1205978 p-Tolyl salicylate CAS No. 607-88-5

p-Tolyl salicylate

Cat. No.: B1205978
CAS No.: 607-88-5
M. Wt: 228.24 g/mol
InChI Key: AMYKXJAXRJCLCV-UHFFFAOYSA-N
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Description

p-Tolyl salicylate: is an organic compound with the molecular formula C14H12O3. It is also known as salicylic acid 4-methylphenyl ester. This compound is a white to almost white powder or crystal at room temperature. It is primarily used in the field of organic chemistry for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyl salicylate can be synthesized through the esterification reaction between salicylic acid and p-cresol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Tolyl salicylate can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol. Lithium aluminum hydride is a common reducing agent used for this purpose.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction: Formation of p-Tolyl salicyl alcohol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry: p-Tolyl salicylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the interactions of ester compounds with biological systems. It is also investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic drugs.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents. Its ester functional group imparts desirable olfactory properties, making it valuable in the production of perfumes and scented products.

Comparison with Similar Compounds

    Salicylic acid: A precursor to p-Tolyl salicylate, known for its anti-inflammatory and keratolytic properties.

    p-Cresol: Another precursor, known for its antimicrobial properties.

    Methyl salicylate: An ester of salicylic acid with a similar structure, used in topical analgesics and liniments.

Uniqueness: this compound is unique due to its combination of the salicylic acid and p-cresol moieties. This dual functionality imparts a range of biological activities, making it valuable in both research and industrial applications. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-methylphenyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYKXJAXRJCLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047508
Record name Salicylic acid p-tolyl ester
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-88-5
Record name p-Cresyl salicylate
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Record name 4-Methylphenyl salicylate
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Record name p-Tolyl salicylate
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Record name Benzoic acid, 2-hydroxy-, 4-methylphenyl ester
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Record name Salicylic acid p-tolyl ester
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Record name p-tolyl salicylate
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Record name 4-METHYLPHENYL SALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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